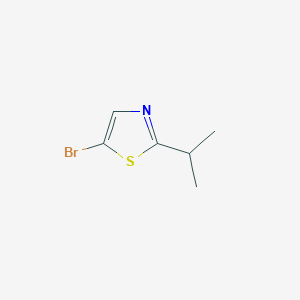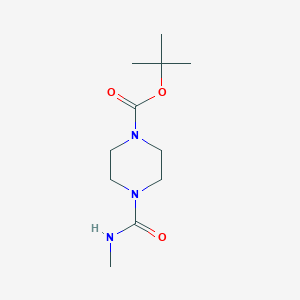
2-(Pyridin-2-yloxy)benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yloxy)benzylamine hydrochloride (PBAH) is an organic compound with a wide range of applications in scientific research. It is a member of the pyridine family, which is known for its ability to form strong hydrogen bonds and interact with a variety of substrates. PBAH is a useful tool for studying the effects of a variety of biochemical and physiological processes, and has been used in a variety of research applications.
Aplicaciones Científicas De Investigación
Anti-Fibrotic Drug Development
2-(Pyridin-2-yloxy)benzylamine hydrochloride has been utilized in the synthesis of novel pyrimidine derivatives with potential anti-fibrotic activities . These compounds have shown promising results against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis. The derivatives of this compound could inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.
Pharmacological Research
In pharmacology, this compound serves as a precursor for synthesizing various heterocyclic compounds that exhibit a wide range of biological activities . Its role in the creation of libraries of novel compounds allows for the exploration of new therapeutic agents with diverse pharmacological profiles.
Medicinal Chemistry
2-(Pyridin-2-yloxy)benzylamine hydrochloride is a valuable building block in medicinal chemistry for constructing heterocyclic compounds . Its molecular structure is conducive to forming privileged structures that are central to the design of molecules with significant medicinal properties.
Chemical Biology
In chemical biology, this compound is used for the construction of novel heterocyclic compound libraries . These libraries are essential for the discovery of compounds with potential biological activities, which can be further developed into tools for probing biological systems or as leads for drug discovery.
Drug Discovery
The compound’s derivatives have been evaluated for their biological activities, which is a critical step in the drug discovery process . By assessing the activity of these derivatives against specific cell lines, researchers can identify promising candidates for further development into therapeutic drugs.
Biochemistry
In biochemistry, 2-(Pyridin-2-yloxy)benzylamine hydrochloride is used as a biochemical for proteomics research . It can be employed in studies involving protein interactions and functions, contributing to a deeper understanding of biological processes at the molecular level.
Molecular Biology
This compound is also relevant in molecular biology, where it can be used to study gene expression and regulation . Its application in this field can lead to insights into the genetic factors that contribute to various diseases and conditions.
Propiedades
IUPAC Name |
(2-pyridin-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYPTTVWSCSOCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590020 |
Source


|
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yloxy)benzylamine hydrochloride | |
CAS RN |
870061-28-2 |
Source


|
| Record name | Benzenemethanamine, 2-(2-pyridinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870061-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{2-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)







![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B1287014.png)

